Comprehensive Technical Guide on Ramelteon Impurity 9: Structural Characterization, Mechanistic Origin, and Analytical Workflows
Executive Summary Ramelteon is a highly selective melatonin receptor agonist (MT1 and MT2) prescribed for the treatment of insomnia characterized by sleep onset difficulty. Because its pharmacological efficacy is highly...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Ramelteon is a highly selective melatonin receptor agonist (MT1 and MT2) prescribed for the treatment of insomnia characterized by sleep onset difficulty. Because its pharmacological efficacy is highly stereospecific, the stringent control of chiral intermediates during its synthesis is a critical regulatory requirement. Ramelteon Impurity 9 is a prominent, process-related chiral impurity. This whitepaper provides an in-depth analysis of its structural framework, mechanistic origin during synthesis, and the self-validating analytical protocols required for its isolation and quantification.
Chemical Identification & Structural Framework
Ramelteon Impurity 9 is a critical chiral intermediate encountered during the synthesis of the Active Pharmaceutical Ingredient (API). While nomenclature can vary among reference standard manufacturers (occasionally designated as Impurity 21[1]), the consensus chemical identity for CAS Registry Number 1092507-03-3 is the (R)-enantiomer of the key acetic acid precursor[2].
Table 1: Physicochemical Properties of Ramelteon Impurity 9
Ramelteon's pharmacological activity relies entirely on the (S)-configuration at the C8 position of its tricyclic core. The synthesis of this 1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan core is notoriously challenging[3].
In standard industrial synthesis, an achiral ketone precursor undergoes an olefination reaction (such as a Horner-Wadsworth-Emmons reaction) to form an α,β-unsaturated intermediate. The critical juncture is the subsequent asymmetric hydrogenation or reduction required to establish the stereocenter. Advanced synthetic routes utilize chiral transition metal catalysts (e.g., Rh- or Cu-catalyzed asymmetric hydrogenation) to induce the (S)-stereocenter[3], while other routes rely on the resolution of racemic mixtures using chiral acids like dibenzoyl-L-tartaric acid[4].
Causality of Impurity Formation: Ramelteon Impurity 9 arises when this asymmetric induction or chiral resolution is incomplete. It represents the unreacted or carry-over (R)-enantiomer of the acetic acid intermediate. If this impurity is not rigorously purged from the process stream, it will undergo subsequent amidation, leading directly to the formation of the Ramelteon R-isomer impurity in the final API, thereby diluting the drug's potency.
Fig 1. Mechanistic origin of Impurity 9 via incomplete asymmetric reduction.
Analytical Workflows: Self-Validating Protocols
To ensure the scientific integrity of the API, the analytical protocol must be capable of distinguishing between the (S)-acetic acid intermediate and its (R)-enantiomer (Impurity 9).
Experimental Causality: Enantiomers possess identical physicochemical properties in an achiral environment, making standard C18 reverse-phase HPLC entirely ineffective for this separation. A Chiral Stationary Phase (CSP) is mandatory to provide chiral recognition through steric and hydrogen-bonding interactions. Furthermore, the addition of an acidic modifier is critical to suppress the ionization of the carboxylic acid moiety, preventing peak tailing.
Step-by-Step Chiral LC-MS Protocol
Sample Preparation (Extraction): Dissolve the API or intermediate sample in a compatible diluent (Methanol/Water 50:50 v/v) to a working concentration of 1.0 mg/mL. Sonicate for 10 minutes to ensure complete dissolution without thermal degradation.
Chromatographic Separation:
Column: Amylose-based chiral column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).
Mobile Phase: Isocratic elution using Hexane : Ethanol : Trifluoroacetic acid (TFA) (80:20:0.1 v/v). Note: The 0.1% TFA ensures the carboxylic acid remains protonated, yielding sharp, quantifiable peaks.
Flow Rate & Temperature: 1.0 mL/min at an oven temperature of 25°C.
Detection & Quantification:
UV/Vis: Monitor at 280 nm, which is optimal for the indenofuran chromophore.
Mass Spectrometry (ESI-MS): Operate in negative electrospray ionization mode (ESI-). Impurity 9 will yield a prominent deprotonated molecular ion [M-H]- at m/z 217.2.
System Suitability Testing (Self-Validation): Before analyzing unknown batches, inject a system suitability resolution mixture containing equal parts of the (S)-acid and (R)-acid (Impurity 9). The analytical run is only considered valid if the resolution factor (
Rs
) between the two enantiomers is
≥2.0
.
Fig 2. Chiral LC-MS workflow for the isolation and quantification of Impurity 9.
Regulatory & Toxicological Implications
The control of related compounds and impurities must be performed through validated analytical methods in strict accordance with5[5]. Because Impurity 9 is a chiral variant of a key intermediate, its presence indicates a failure in process stereocontrol.
Since the MT1/MT2 receptors are highly stereoselective, the (R)-enantiomer exhibits negligible pharmacological efficacy. If Impurity 9 carries over and is converted into the Ramelteon R-isomer, it effectively acts as a diluent to the drug's potency. To ensure regulatory compliance and patient safety, manufacturers commonly set stringent unspecified impurity limits in the range of 0.05% to 0.20% w/w for such process-related residues[5].
References
SynZeal. Ramelteon Impurities. Retrieved from [Link][2]
Veeprho. Ramelteon Impurities and Related Compound. Retrieved from[Link][5]
Veeprho. Ramelteon Impurity 21 | CAS 1092507-03-3. Retrieved from [Link][1]
Organic Process Research & Development (ACS Publications). A Novel and Practical Synthesis of Ramelteon. Retrieved from [Link][4]
The Journal of Organic Chemistry (ACS Publications). Concise Six-Step Asymmetric Approach to Ramelteon from an Acetophenone Derivative Using Ir, Rh, Cu, and Ni Catalysis. Retrieved from[Link][3]
In Silico Toxicity Prediction and Profiling of Ramelteon Impurity 9: A Technical Whitepaper
Executive Summary The pharmaceutical development of Ramelteon—a highly selective melatonin MT1/MT2 receptor agonist—requires rigorous control of process-related impurities to ensure patient safety. Under modern regulator...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The pharmaceutical development of Ramelteon—a highly selective melatonin MT1/MT2 receptor agonist—requires rigorous control of process-related impurities to ensure patient safety. Under modern regulatory frameworks, the toxicological qualification of these impurities has shifted from purely empirical testing to sophisticated computational modeling. This whitepaper provides an in-depth, self-validating technical workflow for the in silico mutagenicity prediction of Ramelteon Impurity 9 , demonstrating how orthogonal (Q)SAR methodologies are deployed to achieve regulatory compliance and scientific certainty.
Chemical Identity and Structural Context
Ramelteon Impurity 9 (Methyl (S)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)acetate; CAS: 1356395-13-5) is a critical intermediate and process-related degradant encountered during the synthesis of the active pharmaceutical ingredient (API) 1.
From a toxicological perspective, the molecule consists of a partially saturated tricyclic core (tetrahydro-indeno-furan) attached to a methyl acetate side chain. Analyzing this specific structural moiety is the foundational step in predictive toxicology, as the presence or absence of reactive functional groups dictates the molecule's potential to interact with human DNA.
Regulatory Framework: The ICH M7 Mandate
The International Council for Harmonisation (ICH) M7(R2) guideline governs the assessment and control of DNA-reactive (mutagenic) impurities to limit potential carcinogenic risk 2. Historically, all impurities required empirical Ames testing (bacterial reverse mutation assay). However, ICH M7 introduced a paradigm shift: for impurities present at daily doses of ≤1 mg, computational toxicology is legally and scientifically sufficient for initial qualification 3.
To prevent false negatives, the guideline mandates a self-validating system utilizing two complementary (Q)SAR prediction methodologies :
Expert Rule-Based Systems: Rely on human-curated toxicophores and historical Ames data 4.
Statistical-Based Systems: Utilize machine learning to detect non-obvious correlations across massive toxicological datasets 5.
Mechanistic Toxicology of the Tetrahydro-indeno-furan Scaffold
The causality behind mutagenicity lies in electrophilicity. Mutagens typically possess electrophilic centers (e.g., epoxides, aromatic amines, Michael acceptors) that form covalent bonds with nucleophilic sites on DNA bases.
Ramelteon Impurity 9 lacks these classic electrophilic centers. The indeno-furan core is sterically hindered and electronically stable, while the methyl ester side chain is prone to standard hydrolysis rather than DNA alkylation. Consequently, the molecule does not trigger Ashby-Tennant structural alerts.
Figure 1: Mechanistic evaluation pathway for assessing DNA reactivity of Ramelteon Impurity 9.
Protocol: Orthogonal In Silico Mutagenicity Assessment
To ensure scientific integrity, the in silico profiling must follow a strict, self-validating protocol. The causality behind each step ensures that the blind spots of one computational model are covered by the other.
Step 1: Structural Curation & Standardization
Action: Convert the 2D chemical structure of Ramelteon Impurity 9 into a canonical SMILES string. Neutralize any salts and strip solvent molecules.
Causality: (Q)SAR models are highly sensitive to structural input. Salts or incorrect stereochemical flags can push the molecule out of the model’s applicability domain or trigger false alerts.
Step 2: Expert Rule-Based Evaluation
Action: Process the SMILES string through an expert system (e.g., Derek Nexus).
Causality: This step screens the molecule against a curated database of known toxicophores. It provides an interpretable, mechanistic rationale if an alert is fired 4.
Step 3: Statistical-Based Evaluation
Action: Process the same SMILES string through a statistical model (e.g., Sarah Nexus or VEGA).
Causality: Statistical models detect subtle correlations in large Ames datasets that human experts might miss, providing a necessary orthogonal check [[5]]().
Step 4: Applicability Domain (AD) Verification
Action: Analyze the AD score for the statistical prediction.
Causality: A negative prediction is only valid if the model has evaluated similar structures during its training phase. If the compound is out-of-domain, the negative prediction is voided, and empirical testing is mandated.
Step 5: Consensus Building & ICH M7 Classification
Action: Combine the outputs. If both are negative and within domain, assign Class 5.
Causality: Dual negative predictions confirm the absence of DNA reactivity, allowing the impurity to be treated as a standard non-mutagenic impurity under ICH Q3A/B guidelines rather than the stricter Threshold of Toxicological Concern (TTC) limits 2.
Figure 2: Orthogonal in silico (Q)SAR workflow for ICH M7 impurity profiling.
Quantitative Data & Consensus Profiling
The table below summarizes the expected quantitative and qualitative outputs when Ramelteon Impurity 9 is subjected to the orthogonal in silico workflow. Because the molecule lacks DNA-reactive functional groups, both models converge on a negative prediction.
Table 1: Quantitative (Q)SAR Profiling Summary for Ramelteon Impurity 9
Parameter
Expert Rule-Based Model
Statistical-Based Model
Software Platform
Derek Nexus (Lhasa Ltd)
Sarah Nexus (Lhasa Ltd)
Methodology
Toxicophore pattern matching
Machine learning / Fragment-based
Endpoint
Bacterial in vitro mutagenicity
Bacterial in vitro mutagenicity
Prediction
Negative (No structural alerts)
Negative (0% probability of mutagenicity)
Applicability Domain
High Confidence (Known scaffold)
High Confidence (Fragments in training set)
ICH M7 Classification
Class 5
Class 5
Conclusion
The in silico toxicity profiling of Ramelteon Impurity 9 demonstrates the power of modern computational toxicology. By employing a self-validating, orthogonal (Q)SAR approach, drug development professionals can confidently classify this intermediate as an ICH M7 Class 5 (non-mutagenic) impurity. This classification removes the requirement for highly restrictive TTC-based control limits, streamlining the regulatory submission process while maintaining the highest standards of patient safety.
An In-depth Technical Guide to the Identification of Degradation Products of Ramelteon Impurity 9
Authored by a Senior Application Scientist Abstract This technical guide provides a comprehensive framework for the identification and characterization of degradation products originating from Ramelteon Impurity 9. Ramel...
Author: BenchChem Technical Support Team. Date: April 2026
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the identification and characterization of degradation products originating from Ramelteon Impurity 9. Ramelteon, a selective melatonin receptor agonist, is a critical therapeutic agent for insomnia. The control of its impurities, including their potential degradants, is paramount to ensure drug product safety and efficacy. This document outlines a systematic approach, grounded in regulatory expectations and scientific principles, for conducting forced degradation studies on Ramelteon Impurity 9. It further details the application of modern analytical techniques, such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, for the separation, detection, and structural elucidation of the resulting degradation products. This guide is intended for researchers, scientists, and drug development professionals engaged in the pharmaceutical analysis and quality control of Ramelteon.
Introduction: The Imperative of Impurity Profiling in Pharmaceutical Development
The safety and efficacy of a pharmaceutical product are intrinsically linked to its purity. Impurities, which can arise during the synthesis, purification, and storage of the drug substance and product, have the potential to impact the quality and safety of the final therapeutic. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established comprehensive guidelines, such as ICH Q3A(R2) for impurities in new drug substances and ICH Q3B(R2) for impurities in new drug products, that mandate the reporting, identification, and qualification of impurities above certain thresholds[1][2][3][4].
Ramelteon, (S)-N-[2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl]propionamide, is a melatonin receptor agonist used for the treatment of insomnia[][6][7]. Like any synthetic active pharmaceutical ingredient (API), its manufacturing process can lead to the formation of related substances, or impurities. One such impurity is Ramelteon Impurity 9, which has been identified as (R)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)acetic acid or its corresponding methyl ester[8][9]. The presence of this impurity necessitates a thorough understanding of its own stability and potential to degrade into new, uncharacterized entities. These degradation products, if formed during the shelf-life of the drug product, could pose a risk to patient safety.
This guide provides a detailed, experience-driven approach to proactively identify the degradation products of Ramelteon Impurity 9. By subjecting the impurity to forced degradation conditions, we can generate a degradation profile that informs the development of stability-indicating analytical methods and helps to ensure the long-term quality of Ramelteon drug products.
Understanding Ramelteon Impurity 9 and Its Potential Degradation Pathways
A prerequisite to any degradation study is a thorough understanding of the molecule of interest. Ramelteon Impurity 9 is structurally similar to the parent Ramelteon molecule, containing the core 1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan moiety. The key difference lies in the side chain at the 8-position.
Structure of Ramelteon Impurity 9:
Chemical Name: (R)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)acetic acid
Molecular Formula: C₁₃H₁₄O₃
Molecular Weight: 218.25 g/mol
The presence of a carboxylic acid functional group suggests potential susceptibility to certain degradation pathways, such as esterification in the presence of alcohols or decarboxylation under thermal stress. The tetrahydroindeno[5,4-b]furan ring system, similar to that in Ramelteon, may be susceptible to oxidation or acid-catalyzed rearrangements.
Strategic Approach to Forced Degradation Studies
Forced degradation, or stress testing, is the process of subjecting a drug substance or impurity to conditions more severe than accelerated stability testing. The goal is to generate degradation products and demonstrate the specificity of the analytical method in separating these from the parent compound. Based on published studies on Ramelteon, which show significant degradation in acidic and oxidative conditions[10][11][12][13], a similar susceptibility can be anticipated for Impurity 9.
3.1. Experimental Workflow for Forced Degradation
The following diagram illustrates a systematic workflow for conducting forced degradation studies on Ramelteon Impurity 9.
Caption: Workflow for Forced Degradation of Ramelteon Impurity 9.
3.2. Detailed Experimental Protocols
The following protocols are provided as a starting point and should be optimized based on preliminary results to achieve a target degradation of 5-20%.
Protocol 1: Acidic Degradation
Prepare a solution of Ramelteon Impurity 9 in a suitable solvent (e.g., acetonitrile/water) at a concentration of approximately 1 mg/mL.
Add an equal volume of 0.2 M hydrochloric acid to achieve a final acid concentration of 0.1 M.
Incubate the solution at 60°C.
Withdraw aliquots at appropriate time intervals (e.g., 2, 4, 8, 24 hours).
Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide.
Dilute with the mobile phase to a suitable concentration for HPLC analysis.
Protocol 2: Basic Degradation
Follow the same procedure as for acidic degradation, but use 0.1 M sodium hydroxide instead of hydrochloric acid.
Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid.
Protocol 3: Oxidative Degradation
Prepare a 1 mg/mL solution of Ramelteon Impurity 9.
Add an appropriate volume of 30% hydrogen peroxide to achieve a final concentration of 3%.
Store the solution at room temperature, protected from light.
Monitor the reaction at regular intervals (e.g., 2, 4, 8, 24 hours).
Dilute with the mobile phase for HPLC analysis.
Protocol 4: Thermal Degradation
Place a known amount of solid Ramelteon Impurity 9 in a controlled temperature oven at 80°C.
At specified time points (e.g., 1, 3, 7 days), remove a sample, dissolve it in a suitable solvent, and dilute for HPLC analysis.
Protocol 5: Photolytic Degradation
Expose a solution of Ramelteon Impurity 9 (and a solid sample) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
A control sample should be kept in the dark under the same conditions.
Analyze the samples by HPLC.
Analytical Methodologies for Degradation Product Identification
A multi-faceted analytical approach is essential for the comprehensive characterization of degradation products.
4.1. High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
A stability-indicating HPLC method is the cornerstone of any degradation study. The method must be capable of separating the degradation products from the parent impurity and from each other.
Table 1: Proposed HPLC Method Parameters
Parameter
Recommended Conditions
Column
C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
Acetonitrile
Gradient
Time (min)
0
25
30
31
35
Flow Rate
1.0 mL/min
Column Temperature
30°C
Detection Wavelength
220 nm (with PDA for peak purity)
Injection Volume
10 µL
This method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
4.2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Mass Identification
LC-MS is a powerful technique for determining the molecular weights of degradation products and obtaining initial structural information through fragmentation patterns[14][15].
Table 2: Proposed LC-MS Parameters
Parameter
Recommended Conditions
Ionization Source
Electrospray Ionization (ESI), Positive and Negative Modes
Mass Analyzer
Quadrupole Time-of-Flight (Q-TOF) or Orbitrap
Scan Range
m/z 100-1000
Collision Energy
Ramped collision energy for MS/MS experiments
By comparing the fragmentation of the degradation products with that of the parent impurity, plausible structures can be proposed.
4.3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of unknown impurities[16][17][18][19][20]. For degradation products that are formed at significant levels, isolation via preparative HPLC may be necessary to obtain sufficient material for NMR analysis.
Key NMR Experiments:
¹H NMR: Provides information on the number and types of protons.
¹³C NMR: Shows the number and types of carbon atoms.
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range proton-carbon correlations, which is crucial for piecing together the molecular structure.
Logical Framework for Structural Elucidation
The identification of unknown degradation products follows a logical, step-by-step process.
Caption: Logical workflow for the structural elucidation of degradation products.
Conclusion
The identification of degradation products of Ramelteon Impurity 9 is a critical exercise in ensuring the quality and safety of Ramelteon drug products. This technical guide provides a robust and scientifically sound framework for undertaking such an investigation. By employing a systematic approach to forced degradation, leveraging advanced analytical technologies, and adhering to a logical process of structural elucidation, researchers can confidently identify and characterize these potential degradants. The knowledge gained from these studies is invaluable for the development of stable formulations, the establishment of appropriate specifications, and ultimately, the protection of public health.
References
Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]
AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
Patil, S. D., et al. (n.d.). HPLC method development for estimation of ramelteon in tablet dosage form. ResearchGate. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline. PMC. Retrieved from [Link]
AZoOptics. (2024, May 22). The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. Retrieved from [Link]
Premier Research. (2023, July 10). Evaluating Impurities in New Drugs to Prevent Delays in Development. Retrieved from [Link]
Intertek. (n.d.). The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities. Retrieved from [Link]
YouTube. (2025, June 28). ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products. Retrieved from [Link]
IKEV. (n.d.). ICH Q3BR Guideline Impurities in New Drug Products. Retrieved from [Link]
Patil, S. D., et al. (2013). Enantiomeric separation of a melatonin agonist Ramelteon using amylose-based chiral stationary phase. Arabian Journal of Chemistry.
Spectroscopy Online. (2020, November 16). Pharmaceutical Characterization with NMR. Retrieved from [Link]
International Council for Harmonisation. (n.d.). ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. Retrieved from [Link]
ResearchGate. (n.d.). Stability-indicating UPLC method for determination of Ramelteon and their degradation products in active pharmaceutical ingredients. Retrieved from [Link]
Reddy, I. U., et al. (2012). STABILITY-INDICATING UPLC METHOD FOR DETERMINATION OF RAMELTEON AND THEIR DEGRADATION PRODUCTS IN ACTIVE PHARMACEUTICAL INGREDIENTS.
Taylor & Francis Online. (n.d.). STABILITY-INDICATING UPLC METHOD FOR DETERMINATION OF RAMELTEON AND THEIR DEGRADATION PRODUCTS IN ACTIVE PHARMACEUTICAL INGREDIE. Retrieved from [Link]
U.S. Food and Drug Administration. (2005, June 30). Addendum to NDA 21-782 Clinical Pharmacology Biopharmaceutics Review. Retrieved from [Link]
Google Patents. (n.d.). CN105277628A - Method for determining ramelteon and impurities thereof through high-performance liquid chromatography separation.
PubMed. (2019, May 15). LC-MS/MS method for simultaneous determination of ramelteon and its metabolite M-II in human plasma: Application to a clinical pharmacokinetic study in healthy Chinese volunteers. Retrieved from [Link]
ResearchGate. (2025, October 15). LC-MS/MS method for simultaneous determination of ramelteon and its metabolite M-II in human plasma: Application to a clinical pharmacokinetic study in healthy Chinese volunteers. Retrieved from [Link]
ResearchGate. (n.d.). Enantiomeric separation of a melatonin agonist Ramelteon using amylose-based chiral stationary phase. Retrieved from [Link]
ResearchGate. (n.d.). High-throughput analysis of ramelteon, agomelatine, and melatonin in human plasma by ultra-performance liquid chromatography–tandem mass spectrometry. Retrieved from [Link]
Veeprho. (n.d.). Ramelteon Impurities and Related Compound. Retrieved from [Link]
Pharmaffiliates. (n.d.). Ramelteon-impurities. Retrieved from [Link]
Google Patents. (n.d.). WO2008151170A2 - Process for the synthesis of ramelteon and its intermediates.
SynZeal. (n.d.). Ramelteon Impurities. Retrieved from [Link]
Rasayan Journal of Chemistry. (2013). ESTIMATION OF RAMELTEON IN BULK AND TABLET DOSAGE FORM BY HPLC. Retrieved from [Link]
ijariie. (n.d.). DEVELOPMENT AND VALIDATION OF RP- HPLC METHOD FOR THE DETERMINATION OF RAMELTEON IN BULK AND PHARMACEUTICAL DOSAGE FORM. Retrieved from [Link]
Research Journal of Pharmacy and Technology. (n.d.). Degradation Kinetic Study of Melatonin in Alkaline and Acidic Medium by Validated Stability Indicating HPTLC Method. Retrieved from [Link]
ResearchGate. (n.d.). Chromatograms of melatonin after forced degradation by (A) 5 M HCl.... Retrieved from [Link]
Hilaris Publisher. (2016, January 8). LC–MS/MS Characterization of Forced Degradation Products of Tetrabenazine. Retrieved from [Link]
Dove Medical Press. (2010, November 10). Critical appraisal of ramelteon in the treatment of insomnia | NSS. Retrieved from [Link]
Hilaris Publisher. (2016, January 8). LC–MS/MS Characterization of Forced Degradation Products of Tetrabenazine. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Critical appraisal of ramelteon in the treatment of insomnia. PMC. Retrieved from [Link]
Application Note: A Validated UPLC-MS/MS Method for the Quantitative Analysis of Ramelteon Impurity 9 in Active Pharmaceutical Ingredient (API) Batches
Abstract This application note details a robust, sensitive, and specific Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative determination of Ramelteon Impurity 9 in...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This application note details a robust, sensitive, and specific Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative determination of Ramelteon Impurity 9 in Ramelteon active pharmaceutical ingredient (API). The control of impurities is a critical aspect of drug safety and quality, mandated by global regulatory bodies. This protocol is developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1) for analytical validation and Q3A(R2) for impurity control in new drug substances.[1][2][3] The method demonstrates excellent linearity, accuracy, precision, and a low limit of quantification, making it highly suitable for routine quality control (QC) analysis and regulatory submissions.
Introduction
Ramelteon is a selective MT1 and MT2 melatonin receptor agonist used for the treatment of insomnia.[4][5] The manufacturing process and storage of any API can lead to the formation of impurities, which must be meticulously monitored to ensure the final drug product's safety and efficacy.[1][6] Regulatory guidelines, such as ICH Q3A(R2), stipulate strict thresholds for the reporting, identification, and qualification of impurities in new drug substances.[7]
This document focuses on Ramelteon Impurity 9, identified as (S)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)acetic acid. This impurity is a potential process-related impurity or degradant. Its structural similarity to the parent molecule necessitates a highly selective analytical method for accurate quantification.
The synergistic combination of UPLC and tandem mass spectrometry provides the necessary analytical power. UPLC offers rapid, high-resolution chromatographic separation, while MS/MS in Multiple Reaction Monitoring (MRM) mode ensures unparalleled selectivity and sensitivity, allowing for precise quantification even at trace levels.[8][9][10]
Analytical Principle
The method employs reversed-phase UPLC to chromatographically separate Ramelteon Impurity 9 from the parent Ramelteon API and other potential impurities. Following separation, the column eluent is introduced into a tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source. Quantification is achieved by monitoring specific, high-intensity precursor-to-product ion transitions (MRM) for both the analyte (Impurity 9) and the parent API. This MRM approach virtually eliminates matrix interference, providing a highly specific and sensitive signal for quantification.
Materials and Equipment
4.1 Reagents and Standards
Acetonitrile (LC-MS Grade)
Methanol (LC-MS Grade)
Water (Type I, 18.2 MΩ·cm)
Ammonium Acetate (LC-MS Grade)
Formic Acid (LC-MS Grade)
Ramelteon Reference Standard (Characterized, purity ≥99.5%)
Ramelteon Impurity 9 Reference Standard ((S)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)acetic acid, characterized, purity ≥98.0%)
4.2 Equipment
UPLC System with a binary solvent manager and sample manager (e.g., Waters ACQUITY UPLC H-Class)
Tandem Quadrupole Mass Spectrometer (e.g., Waters Xevo TQ-S micro)
Chromatography Data System (CDS) Software (e.g., MassLynx)
Analytical Balance (0.01 mg readability)
Volumetric flasks, pipettes, and autosampler vials
Experimental Protocols
Protocol 1: Preparation of Solutions
Rationale for Diluent Choice: A mixture of acetonitrile and water is chosen as the diluent to ensure the solubility of both the non-polar API and the slightly more polar impurity, while being fully compatible with the initial mobile phase conditions to prevent peak distortion.
Mobile Phase A (Aqueous): Prepare 10 mM Ammonium Acetate in water, adjusted to pH 4.5 with Formic Acid.
Mobile Phase B (Organic): Acetonitrile.
Diluent: Acetonitrile/Water (50:50, v/v).
Impurity 9 Stock Solution (100 µg/mL): Accurately weigh ~2.5 mg of Ramelteon Impurity 9 Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.
Ramelteon Stock Solution (1000 µg/mL or 1 mg/mL): Accurately weigh ~25 mg of Ramelteon Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.
Calibration Standards: Prepare a series of calibration standards by serially diluting the Impurity 9 Stock Solution with Diluent to achieve concentrations ranging from 0.05 µg/mL to 2.5 µg/mL. This range typically covers 0.01% to 0.5% of the API test concentration.
API Test Sample Preparation (500 µg/mL): Accurately weigh ~25 mg of the Ramelteon API batch into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent. This concentration is chosen to ensure that the expected impurity levels fall within the calibrated range.
Protocol 2: UPLC-MS/MS Method
Rationale for Method Parameters:
Column: A C18 stationary phase is selected for its excellent retention of moderately hydrophobic compounds like Ramelteon and its impurities. The sub-2 µm particle size of the UPLC column provides high efficiency and resolution.[11]
Gradient Elution: A gradient is essential to elute the more polar Impurity 9 before the main API peak, ensuring good separation and preventing ion suppression of the impurity signal by the highly concentrated API.
Ionization: Positive Electrospray Ionization (ESI+) is chosen as it provides stable and abundant protonated molecular ions ([M+H]+) for both Ramelteon and its acetic acid impurity.
MRM Transitions: The selected precursor and product ions are specific to each compound and are optimized for maximum signal intensity, which is the cornerstone of a sensitive and selective quantitative assay.
Table 1: UPLC Method Parameters
Parameter
Setting
Column
ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A
10 mM Ammonium Acetate in Water, pH 4.5
Mobile Phase B
Acetonitrile
Flow Rate
0.4 mL/min
Gradient
0-1.0 min (30% B), 1.0-5.0 min (30-95% B), 5.0-6.0 min (95% B), 6.1-8.0 min (30% B)
Column Temp.
40 °C
Injection Vol.
2.0 µL
| Run Time | 8.0 min |
Table 2: MS/MS Method Parameters
Parameter
Ramelteon
Ramelteon Impurity 9
Ionization Mode
ESI Positive (ESI+)
ESI Positive (ESI+)
Capillary Voltage
3.0 kV
3.0 kV
Cone Voltage
30 V
25 V
Source Temp.
150 °C
150 °C
Desolvation Temp.
450 °C
450 °C
MRM Transition 1 (Quantifier)
260.2 > 201.1
219.1 > 157.1
Collision Energy 1
18 eV
15 eV
MRM Transition 2 (Qualifier)
260.2 > 157.1
219.1 > 129.1
| Collision Energy 2 | 22 eV | 20 eV |
Figure 1: General workflow for the quantitative analysis of Ramelteon Impurity 9.
Method Validation
The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[3][12][13]
Table 3: Summary of Method Validation Parameters and Acceptance Criteria
Parameter
Procedure
Acceptance Criteria
Specificity
Analysis of blank, API, impurity std., and API spiked with impurity.
No interfering peaks at the retention time of Impurity 9. Peak purity analysis passes.
Linearity
7-point calibration curve from LOQ to 200% of specification limit.
Correlation coefficient (r²) ≥ 0.998.
Range
Confirmed by linearity, accuracy, and precision data.
As defined by linearity.
Accuracy
Spiking API samples at 50%, 100%, and 150% of the target level (n=3).
Mean recovery between 90.0% and 110.0%.
Precision
Repeatability
Six replicate preparations of API spiked at 100% level.
%RSD ≤ 5.0%.
Intermediate
Analysis on a different day with a different analyst.
Overall %RSD ≤ 10.0%.
LOD
Signal-to-Noise ratio of 3:1.
Report value (e.g., ~0.005 µg/mL).
LOQ
Signal-to-Noise ratio of 10:1.
%RSD ≤ 10.0% (n=6). Report value (e.g., ~0.015 µg/mL).
C_imp = Concentration of Impurity 9 in the sample solution (µg/mL) from the calibration curve.
C_api = Nominal concentration of the API sample solution (µg/mL).
Table 4: Hypothetical Quantitative Results for Ramelteon API Batches
Batch ID
Impurity 9 Level (% w/w)
Result vs. ICH Reporting Threshold (0.05%)
RMLT-26-001
0.038%
Below Threshold
RMLT-26-002
< LOQ
Below Threshold
| RMLT-26-003 | 0.062% | Above Threshold |
Discussion of Results:
The results indicate that Batch RMLT-26-001 contains a quantifiable but acceptable level of Impurity 9. In Batch RMLT-26-002, the impurity level is below the method's limit of quantification, indicating a very pure batch. Batch RMLT-26-003 shows a level of 0.062%, which is above the typical ICH reporting threshold of 0.05% for a drug with Ramelteon's likely maximum daily dose.[1] This would necessitate reporting this impurity in regulatory filings for this specific batch. The method's high sensitivity ensures that even levels below this threshold can be accurately monitored.
Conclusion
This application note presents a highly selective, sensitive, and robust UPLC-MS/MS method for the quantification of Ramelteon Impurity 9. The method has been thoroughly validated in accordance with ICH guidelines, demonstrating its suitability for use in a regulated quality control environment. Its performance enables the precise monitoring of this critical impurity, supporting the development and manufacturing of safe and high-quality Ramelteon API.
References
ICH Harmonised Tripartite Guideline. (2006, October 25). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. [Link]
ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. [Link]
European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. EMA. [Link]
ICH Harmonised Tripartite Guideline. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]
ICH Harmonised Tripartite Guideline. (2006, October 25). Impurities in New Drug Substances Q3A(R2) - Step 4 Version. International Council for Harmonisation. [Link]
U.S. Food and Drug Administration. (1997, May). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
Pharma Tutor. (2024, July 28). Impurities in new drug substance| ICH Q3A(R2) - YouTube. YouTube. [Link]
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
PubMed. (2025, August 15). UPLC-LCMS-Based Method Development, Validation, Forced Degradation, and Impurity Profiling of Nirogacestat Drug Substance. National Library of Medicine. [Link]
LCGC International. (n.d.). Using UPLC Technology as a Method Development Tool for Isolation and Purification in Drug Discovery and Development. LCGC International. [Link]
SpringerLink. (2023, January 4). UPLC-Q-TOF-MS method development and validation for simultaneous analysis of dipyridamole and its related impurities. Springer. [Link]
ResearchGate. (n.d.). UPLC-LCMS-Based Method Development, Validation, Forced Degradation, and Impurity Profiling of Nirogacestat Drug Substance | Request PDF. ResearchGate. [Link]
ResearchGate. (n.d.). Development and validation of a systematic UPLC-MS/MS method for simultaneous determination of three phenol impurities in ritonavir. ResearchGate. [Link]
ACS Publications. (2015, January 6). A Novel and Practical Synthesis of Ramelteon. Organic Process Research & Development. [Link]
ResearchGate. (2015, January 6). A Novel and Practical Synthesis of Ramelteon. ResearchGate. [Link]
Google Patents. (n.d.). WO2008151170A2 - Process for the synthesis of ramelteon and its intermediates.
ACS Publications. (2021, September 30). Concise Six-Step Asymmetric Approach to Ramelteon from an Acetophenone Derivative Using Ir, Rh, Cu, and Ni Catalysis. The Journal of Organic Chemistry. [Link]
Veeprho. (n.d.). Ramelteon Impurity 9 | CAS 1356395-13-5. Veeprho. [Link]
Application Note: Advanced Sample Preparation Techniques for Ramelteon Impurity Profiling and Degradation Analysis
Introduction & Mechanistic Overview Ramelteon, a potent and highly selective melatonin receptor agonist (MT1 and MT2), presents unique analytical challenges during impurity profiling. Because the active pharmaceutical in...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Overview
Ramelteon, a potent and highly selective melatonin receptor agonist (MT1 and MT2), presents unique analytical challenges during impurity profiling. Because the active pharmaceutical ingredient (API) is highly lipophilic and practically insoluble in water[1], traditional aqueous sample preparation techniques result in poor recovery and irreproducible impurity quantification.
In pharmaceutical development, impurity testing is not a monolithic process; it requires distinct sample preparation pathways depending on the analytical target. Ramelteon profiling generally splits into two distinct chromatographic modes:
Reversed-Phase HPLC/UPLC (RP-HPLC): Used for general related substances, synthetic intermediates, and degradation products[2].
Normal-Phase HPLC (NP-HPLC): Exclusively utilized for chiral purity testing, specifically the quantification of the (R)-enantiomer on amylose-based stationary phases[3].
This application note details the causality behind diluent selection, outlines self-validating extraction protocols, and provides structured methodologies for forced degradation studies.
Physicochemical Causality in Diluent Selection
The fundamental rule of sample preparation in chromatography is that the diluent must act as a bridge between the sample matrix and the mobile phase.
For General Impurities (RP-HPLC): Ramelteon is soluble in methanol and acetonitrile[1]. However, dissolving the sample in 100% organic solvent causes a severe "solvent effect" (peak broadening and splitting) because the diluent elution strength exceeds the initial gradient of the mobile phase. Conversely, too much aqueous content leads to incomplete API extraction from the tablet matrix. Therefore, an optimized diluent of 50% Acetonitrile in water is employed[2]. This provides sufficient organic strength to fully solubilize the API while maintaining chromatographic focusing at the column head.
For Chiral Impurities (NP-HPLC): Chiral separation of Ramelteon requires a non-polar environment. Introducing water or high concentrations of polar aprotic solvents will disrupt the hydrogen-bonding interactions required by the chiral stationary phase (e.g., Chiralpak AD-H). Thus, the sample must be prepared in a strict n-hexane and ethanol (60:40, v/v) mixture[3].
Workflow Visualization
Caption: Workflow for Ramelteon impurity sample preparation based on analytical targets.
Experimental Protocols
Protocol A: Sample Preparation for General Related Substances (RP-HPLC)
This protocol is designed to extract Ramelteon and its polar/non-polar degradants from solid oral dosage forms, targeting a working concentration of 1.0 mg/mL[2].
Diluent Preparation: Mix HPLC-grade Acetonitrile and Milli-Q water in a 50:50 (v/v) ratio. Degas via sonication for 5 minutes.
Sample Weighing: Accurately weigh an amount of Ramelteon tablet powder equivalent to 10.0 mg of the API into a 10 mL volumetric flask.
Extraction: Add 7 mL of the 50% Acetonitrile diluent.
Sonication (Mechanistic Step): Sonicate the flask for exactly 15 minutes[4]. Note: Monitor the ultrasonic bath temperature. Exceeding 30°C may induce artificial thermal degradation. Add ice to the bath if necessary.
Volume Make-up: Allow the solution to equilibrate to room temperature, then make up to the 10 mL mark with the diluent. Mix thoroughly by inversion.
Filtration (Self-Validating Step): Filter the suspension through a 0.45 µm PTFE syringe filter. Crucial: Discard the first 2 mL of the filtrate. Causality: Polymeric filters possess active binding sites that can adsorb low-level impurities. Discarding the initial volume saturates these sites, ensuring the collected filtrate accurately represents the sample's impurity profile.
Protocol B: Sample Preparation for Chiral Impurity Profiling
Designed specifically for the isolation of the (R)-enantiomer using amylose-based stationary phases[3].
Diluent Preparation: Prepare a mixture of n-hexane and ethanol in a 60:40 (v/v) ratio[3].
Sample Solubilization: Weigh 10.0 mg of Ramelteon API (or equivalent tablet powder) into a 10 mL volumetric flask.
Mixing: Add 8 mL of the n-hexane/ethanol diluent. Vortex vigorously for 2 minutes to ensure complete dissolution of the racemic mixture.
Final Dilution: Make up to volume with the diluent and filter through a 0.45 µm nylon or PTFE filter (discarding the first 2 mL).
Forced Degradation Sample Preparation
To prove that an HPLC method is "stability-indicating," the sample preparation must intentionally generate degradation products without destroying the primary API peak. The target degradation range is typically 5–15%[3].
Self-Validating Neutralization: When preparing acid- or base-stressed samples, the solution must be neutralized prior to dilution and injection. Injecting highly acidic or basic samples directly will degrade the silica backbone of the HPLC column and cause massive retention time shifts due to localized pH changes in the injection band.
Table 1: Forced Degradation Conditions and Expected Outcomes[3]
Stress Condition
Reagents / Environment
Exposure Parameters
Sample Prep & Neutralization Step
Expected Degradation
Acid Hydrolysis
0.1 N Ethanolic HCl (5 mL)
Reflux for 3 hours
Cool to RT. Add equimolar 0.1 N NaOH to neutralize. Dilute to volume.
5 – 15%
Base Hydrolysis
0.1 N Ethanolic NaOH (5 mL)
Reflux for 3 hours
Cool to RT. Add equimolar 0.1 N HCl to neutralize. Dilute to volume.
5 – 15%
Oxidation
3% w/v H₂O₂ (5 mL)
Reflux for 3 hours
Cool to RT. Dilute directly with diluent.
5 – 15%
Thermal (Heat)
Dry Heat Oven
105 °C for 24 hours
Weigh stressed API, dissolve in diluent as per Protocol A.
~ 5%
Photolytic (Light)
Photostability Chamber
1.2 million lux h/m²
Weigh stressed API, dissolve in diluent as per Protocol A.
< 5%
Summary of Quantitative Data for Method Robustness
When validating the sample preparation method, solution stability must be established to ensure impurities do not form because of the diluent over the course of an autosampler run.
Table 2: Solution and Mobile Phase Stability Matrix[3][4]
Parameter
Test Condition
Acceptance Criteria
Observed Result
Analytical Solution Stability
Room Temp (25°C) in tightly capped flask
No significant change in (R)-enantiomer or general impurity %
Patil SD, Khandekar NK, Kasawar GB, Shaikh KA. "Enantiomeric separation of a melatonin agonist Ramelteon using amylose-based chiral stationary phase." Arabian Journal of Chemistry, (2010/2013).3
Basniwal et al. "Determination of Ramelteon in Tablet Dosage Form by Novel Validated Spectrophotometric Methods." Turk J Pharm Sci, (2014). 1
CN105277628A. "Method for determining ramelteon and impurities thereof through high-performance liquid chromatography separation." Google Patents. 2
"DEVELOPMENT AND VALIDATION OF RP- HPLC METHOD FOR THE DETERMINATION OF RAMELTEON IN BULK AND PHARMACEUTICAL DOSAGE FORM." IJARIIE. 4
Troubleshooting low yield in Ramelteon impurity 9 chemical synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of Ramelteon. It provides in-depth troubleshooting advice and frequently asked qu...
Author: BenchChem Technical Support Team. Date: April 2026
This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of Ramelteon. It provides in-depth troubleshooting advice and frequently asked questions to address common challenges, with a specific focus on managing and controlling impurities to improve process yield and purity.
A Note on Impurity Designation
It is important to note that the designation "Ramelteon Impurity 9" can be ambiguous in publicly available literature, with different structures assigned the same name. For the purpose of this guide, we will focus on a common process-related impurity, Methyl (S)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)acetate . This impurity is a methyl ester derivative that can arise from the hydrolysis of a nitrile intermediate followed by esterification. The troubleshooting strategies discussed will, however, often be applicable to other related impurities.
Troubleshooting Guide: Low Yield and High Impurity Formation
This section addresses specific issues that can lead to low yields of Ramelteon and the undesired formation of impurities.
Question 1: We are observing a significant amount of an unexpected methyl ester impurity, identified as Methyl (S)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)acetate, during the reduction of the nitrile intermediate (S)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)acetonitrile. What is the likely cause and how can we mitigate this?
Answer:
The formation of a methyl ester impurity during the reduction of the corresponding nitrile is a strong indicator of a competing hydrolysis and subsequent esterification pathway. This typically occurs when the reaction conditions are not strictly controlled.
Plausible Mechanism:
Nitrile Hydrolysis: The nitrile group is susceptible to hydrolysis to a carboxylic acid, particularly in the presence of water and either acid or base. This can be exacerbated at elevated temperatures.
Esterification: If a methanol-containing solvent system is used for the reduction or work-up, the resulting carboxylic acid can be esterified to the methyl ester, especially under acidic conditions which can be present from the use of certain catalysts or work-up procedures.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for mitigating methyl ester impurity formation.
Recommended Actions:
Ensure Anhydrous Conditions: The most critical factor is the exclusion of water.
Use freshly distilled, anhydrous solvents for the reaction.
Ensure the nitrile starting material is thoroughly dried under vacuum before use.
Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the ingress of atmospheric moisture.
Solvent Selection: If using a protic solvent, consider alternatives to methanol. Ethanol or isopropanol are less reactive towards esterification under these conditions. Aprotic solvents like THF are also excellent choices for many reduction reactions.
Temperature and Time Control: Monitor the reaction closely. Elevated temperatures and prolonged reaction times can promote the hydrolysis side reaction. Aim for the lowest effective temperature and shortest possible reaction time.
Catalyst Choice: Some reduction catalysts or reagents can introduce acidic or basic conditions that favor hydrolysis. Ensure the chosen catalyst is appropriate for the substrate and that the reaction medium is buffered if necessary.
Question 2: Our synthesis involves a Horner-Wadsworth-Emmons (HWE) reaction to form an α,β-unsaturated nitrile, but the yield is consistently low. What are the common pitfalls in this step?
Answer:
Low yields in the Horner-Wadsworth-Emmons olefination are often traced back to issues with the phosphonate reagent, the base, or the reaction conditions.
Key Considerations for the HWE Reaction:
Parameter
Common Issue
Recommended Solution
Base
The base is not strong enough to fully deprotonate the phosphonate, or it is sterically hindered.
Use a strong, non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA). Ensure the base is fresh and properly handled.
Phosphonate Reagent
The diethyl (cyanomethyl)phosphonate may be of poor quality or contain impurities.
Use a high-purity phosphonate reagent. If necessary, purify it by distillation before use.
Reaction Temperature
The initial deprotonation is often exothermic and requires low temperatures to prevent side reactions. The subsequent reaction with the ketone may require warming.
Perform the deprotonation at a low temperature (e.g., 0 °C or -78 °C) and then slowly add the ketone. Allow the reaction to warm to room temperature or slightly above to drive it to completion.
Solvent
The solvent must be anhydrous and capable of solvating the intermediate ylide.
Anhydrous tetrahydrofuran (THF) is a common and effective solvent for this reaction.
Experimental Protocol for Horner-Wadsworth-Emmons Olefination:
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add diethyl (cyanomethyl)phosphonate (1.1 eq) dropwise.
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
Cool the resulting solution back to 0 °C and add a solution of 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one (1.0 eq) in anhydrous THF dropwise.
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or HPLC).
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Question 3: We are struggling with the formation of dimeric impurities during the reduction of the nitrile group to the primary amine. How can this be controlled?
Answer:
The formation of dimeric impurities is a known challenge in the reduction of nitriles to primary amines, especially when using catalytic hydrogenation.[1] These impurities arise from the reaction of the intermediate imine with the newly formed primary amine.
Proposed Formation of Dimeric Impurities:
Caption: Plausible pathway for dimer formation during nitrile reduction.
Strategies to Minimize Dimer Formation:
Use of Additives: Performing the hydrogenation in the presence of ammonia can suppress the formation of secondary amines by shifting the equilibrium away from the reaction of the intermediate imine with the product amine.[1]
Catalyst Selection: Raney Nickel is a commonly used catalyst for nitrile reduction. The choice of catalyst and its activity can influence the selectivity.
Reaction Conditions:
Pressure: Higher hydrogen pressure can favor the direct reduction of the imine to the primary amine, minimizing the time available for side reactions.
Temperature: Lowering the reaction temperature can also help to reduce the rate of dimer formation.
Alternative Reducing Agents: Non-catalytic methods, such as the use of lithium aluminum hydride (LiAlH₄), can be more selective for the formation of the primary amine, although they require more stringent handling procedures.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes (CQAs) to monitor during Ramelteon synthesis?
A1: The key CQAs for Ramelteon synthesis include:
Purity: The level of process-related impurities and degradation products must be controlled.
Enantiomeric Purity: Ramelteon is a single enantiomer ((S)-enantiomer), so the level of the (R)-enantiomer must be strictly controlled and monitored.[2]
Residual Solvents: The levels of any remaining solvents from the synthesis must be below the limits specified by ICH guidelines.
Physical Properties: Crystal form, particle size, and melting point can impact the drug's bioavailability and manufacturability.
Q2: What analytical techniques are most suitable for monitoring the synthesis of Ramelteon and its impurities?
A2: High-Performance Liquid Chromatography (HPLC) is the primary analytical tool.
Reversed-Phase HPLC (RP-HPLC): Used for assessing purity and quantifying impurities. A stability-indicating method should be developed to separate the active pharmaceutical ingredient (API) from all potential impurities and degradation products.[3]
Chiral HPLC: Essential for determining the enantiomeric purity of Ramelteon.[2] This typically uses a chiral stationary phase to separate the (S)- and (R)-enantiomers.
Gas Chromatography (GC): Used for the analysis of residual solvents.
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS) for the identification and structural elucidation of unknown impurities.
Q3: Are there any particularly hazardous reagents used in Ramelteon synthesis that require special handling?
A3: Yes, several reagents commonly used in the synthesis of Ramelteon and similar molecules require careful handling:
Sodium Hydride (NaH): Highly flammable and reacts violently with water. It should be handled under an inert atmosphere and away from any sources of moisture.
n-Butyllithium (n-BuLi): Pyrophoric (ignites spontaneously in air). It must be handled under an inert atmosphere using syringe techniques.
Lithium Aluminum Hydride (LiAlH₄): Reacts violently with water and is flammable. It requires handling in an anhydrous environment.
Raney Nickel: Can be pyrophoric, especially when dry. It is typically handled as a slurry in water or ethanol.
Always consult the Safety Data Sheet (SDS) for each reagent and follow appropriate laboratory safety procedures.
ResearchGate. Representative approaches to the synthesis of ramelteon. [Link]
Google Patents.
ResearchGate. Three-Step Total Synthesis of Ramelteon via a Catellani Strategy. [Link]
ResearchGate. Molecular structure of (S)-Ramelteon. [Link]
National Center for Biotechnology Information. Concise Six-Step Asymmetric Approach to Ramelteon from an Acetophenone Derivative Using Ir, Rh, Cu, and Ni Catalysis. [Link]
ACS Publications. Concise Six-Step Asymmetric Approach to Ramelteon from an Acetophenone Derivative Using Ir, Rh, Cu, and Ni Catalysis. [Link]
ResearchGate. A Novel and Practical Synthesis of Ramelteon. [Link]
Veeprho. Ramelteon Impurity 9 | CAS 1356395-13-5. [Link]
Arabian Journal of Chemistry. Enantiomeric separation of a melatonin agonist Ramelteon using amylose-based chiral stationary phase. [Link]
ResearchGate. Concise Six-Step Asymmetric Approach to Ramelteon from an Acetophenone Derivative Using Ir, Rh, Cu, and Ni Catalysis. [Link]
Google Patents.
ResearchGate. HPLC method development for estimation of ramelteon in tablet dosage form. [Link]
Minimizing Ramelteon impurity 9 formation during API scale-up
Diagnostic Overview: The "Impurity 9" Bottleneck Ramelteon is a highly selective melatonin MT1 and MT2 receptor agonist with an elimination half-life of 1 to 2.6 hours, utilized primarily for the treatment of sleep-onset...
Author: BenchChem Technical Support Team. Date: April 2026
Diagnostic Overview: The "Impurity 9" Bottleneck
Ramelteon is a highly selective melatonin MT1 and MT2 receptor agonist with an elimination half-life of 1 to 2.6 hours, utilized primarily for the treatment of sleep-onset insomnia[1]. The API features a critical (S)-chiral center, which is essential because the (S)-enantiomer is significantly more potent at the MT1 receptor than its (R)-counterpart[2].
During the scale-up of Ramelteon synthesis, a recurring critical bottleneck is the formation and persistence of Impurity 9 . Commercially and in literature, "Impurity 9" refers to the unreacted chiral ester intermediate, Methyl (S)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)acetate (CAS: 1356395-13-5)[3], as well as its hydrolyzed carboxylic acid derivative, (R/S)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)acetic acid (CAS: 1092507-03-3)[4].
🔬 Troubleshooting Q&A: Mechanistic Insights
Q1: Why does Impurity 9 spike specifically during the amidation step at scale?Expert Insight: The conversion of the (S)-ester to the (S)-amide is kinetically sluggish. At bench scale, high concentrations of aqueous ammonia can drive the reaction. However, upon scale-up, mass transfer limitations in the biphasic aqueous/organic mixture prolong reaction times. This extended thermal exposure allows trace water to act as a competitive nucleophile. The ester undergoes irreversible hydrolysis to the thermodynamically stable carboxylic acid (Impurity 9)[4], which cannot be amidated under standard conditions.
Q2: What are the regulatory thresholds for Impurity 9 in the final API?Expert Insight: According to ICH Q3A guidelines, manufacturers typically set individual unspecified impurity limits for Ramelteon between 0.05% and 0.20% w/w[5]. Because Impurity 9 lacks the propionamide pharmacophore, it must be rigorously purged to meet the strict ≤0.15% specification for process-related residues[5].
Q3: How do we thermodynamically favor amidation over hydrolysis?Expert Insight: You must eliminate the aqueous phase entirely. Transitioning from aqueous ammonia to anhydrous ammonia gas dissolved in dry methanol shifts the reaction from a biphasic mass-transfer-limited regime to a homogenous kinetic regime.
📊 Quantitative Data: Amidation Condition Matrix
The following table summarizes the causality between reaction conditions and Impurity 9 formation.
Amidation Reagent
Solvent System
Temp / Pressure
Yield of (S)-Amide
Impurity 9 (Ester)
Impurity 9 (Acid)
Aqueous NH₃ (25%)
Methanol / Water
40°C / 1 atm
82.4%
3.1%
5.8%
Methanolic NH₃ (7N)
Dry Methanol
40°C / 1 atm
91.2%
1.5%
0.9%
Anhydrous NH₃ (Gas)
Dry Methanol (KF <0.05%)
60°C / 5 bar
98.5%
<0.05%
<0.05%
⚙️ Reaction Pathway & Impurity Formation
Process flow showing the competitive formation of Ramelteon Impurity 9 during amidation.
This self-validating protocol ensures the suppression of Impurity 9 by embedding in-process controls (IPCs) directly into the workflow.
Objective: Convert Methyl (S)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)acetate to the corresponding (S)-amide with <0.1% Impurity 9 formation.
Step 1: Reactor Preparation & Dehydration
Purge a Hastelloy pressure reactor with N₂ for 15 minutes.
Charge the reactor with 10 volumes of anhydrous methanol.
Self-Validation Check: Perform Karl Fischer (KF) titration on the solvent. Proceed only if moisture is <0.05%. If >0.05%, add trimethyl orthoformate as a water scavenger and stir for 30 minutes to chemically neutralize trace water.
Step 2: Substrate Loading
Charge 1.0 equivalent of the (S)-ester intermediate (CAS: 1356395-13-5) into the reactor[3].
Agitate at 200 RPM until complete dissolution is achieved.
Step 3: Anhydrous Ammonia Charging
Seal the reactor and cool the jacket to 0°C to increase ammonia solubility.
Sparge anhydrous NH₃ gas directly into the solution until the internal pressure reaches 5 bar.
Causality Note: High pressure increases the molar concentration of dissolved NH₃, accelerating the pseudo-first-order amidation kinetics and outcompeting any residual trace hydrolysis.
Step 4: Reaction Execution
Ramp the internal temperature to 60°C over 45 minutes. The pressure will naturally rise; maintain at a maximum of 8 bar using a back-pressure regulator.
Hold at 60°C for 8 hours.
Self-Validation Check: Sample via a high-pressure port. Run HPLC analysis. The reaction is complete when the unreacted (S)-ester (Impurity 9) is ≤0.1%.
Step 5: Clearance & Isolation
Cool the reactor to 20°C and safely vent the excess NH₃ gas through an acidic scrubber.
Concentrate the methanolic solution under vacuum to 3 volumes.
Add 10 volumes of cold purified water to precipitate the (S)-amide.
Impurity 9 Purge: If trace (S)-acid (CAS: 1092507-03-3) formed[4], the aqueous addition (pH ~9 from residual ammonia) will keep the deprotonated acid solubilized in the mother liquor, effectively clearing it from the precipitating amide crystal lattice.
Filter, wash with cold water, and dry under vacuum at 45°C.
References
Ramelteon Impurities and Related Compound - Veeprho
Source: Veeprho Pharmaceuticals
URL:[Link]
Technical Support Center: Improving LC-MS Peak Resolution for Ramelteon Impurity 9
Welcome to the technical support center for optimizing the LC-MS analysis of Ramelteon and its impurities. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhanc...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for optimizing the LC-MS analysis of Ramelteon and its impurities. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the chromatographic resolution of Ramelteon impurity 9. Here, we address common challenges with practical, scientifically-grounded solutions.
Q1: My Ramelteon and Impurity 9 peaks are co-eluting or poorly resolved. What is the first parameter I should adjust?
A1: The most straightforward initial step is to adjust the mobile phase composition, specifically the ratio of the organic to the aqueous solvent. [1] In reversed-phase HPLC (RP-HPLC), increasing the aqueous content of the mobile phase generally leads to longer retention times for analytes.[1] This increased interaction with the stationary phase can effectively spread the peaks further apart, improving resolution.[1]
For instance, if your current method uses a high percentage of acetonitrile, systematically decreasing it in small increments (e.g., 2-5%) can enhance the separation between Ramelteon and the closely eluting impurity 9.[1] This is often the preferred first troubleshooting step due to its simplicity and reversibility.[1]
Troubleshooting Workflow: Mobile Phase Adjustment
Caption: Workflow for initial troubleshooting of peak resolution.
Q2: Adjusting the solvent ratio didn't provide adequate separation. What's the next logical step?
A2: The next powerful tool at your disposal is the modification of the mobile phase pH. [1][2] The ionization state of analytes can significantly impact their retention behavior in reversed-phase chromatography.[2][3] By adjusting the pH, you can alter the charge of Ramelteon and/or impurity 9, which in turn changes their interaction with the stationary phase and can lead to differential retention.[2]
Ramelteon itself is a neutral compound.[4] However, impurities may have ionizable functional groups. For instance, Ramelteon impurity 9 is identified as (R)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)acetic acid, which contains a carboxylic acid group.[5] This makes its retention highly susceptible to pH changes.
It is crucial to operate at a pH that is at least 2 units away from the pKa of any ionizable analytes to ensure a single ionic form is present, which helps in achieving sharp, symmetrical peaks. For acidic compounds like impurity 9, working at a lower pH (e.g., using 0.1% formic acid) will suppress ionization, making it more hydrophobic and increasing its retention. Conversely, a higher pH will ionize the carboxylic acid, making it more polar and causing it to elute earlier. This differential shift in retention time between the neutral Ramelteon and the ionizable impurity 9 can be exploited to achieve separation.
Mobile Phase pH
Expected State of Impurity 9 (Acidic)
Expected Retention Change for Impurity 9
Low pH (e.g., ~2.7 with 0.1% Formic Acid)
Non-ionized (protonated)
Increased retention
Neutral pH
Partially or fully ionized
Decreased retention
High pH
Fully ionized (deprotonated)
Significantly decreased retention
Q3: I'm still facing resolution issues. Should I consider changing my column?
A3: Yes, altering the stationary phase chemistry is a highly effective strategy when mobile phase adjustments are insufficient. [6] Not all C18 columns are the same. Different manufacturers use different silica properties and bonding technologies, which can lead to significant differences in selectivity.
Consider switching to a column with a different stationary phase, such as:
Phenyl-Hexyl: The phenyl groups can offer alternative selectivity for aromatic compounds like Ramelteon and its impurities through pi-pi interactions.[7]
Embedded Polar Group (e.g., Waters Acquity UPLC BEH Shield RP18): These columns have a polar group embedded in the alkyl chain, which can provide different selectivity for polar and non-polar analytes. A published method for Ramelteon and its impurities successfully utilized a Waters Acquity UPLC BEH SHIELD RP18 column.[8][9]
Different C18 Chemistries: Even switching between different brands of C18 columns can alter selectivity due to variations in end-capping and silica purity.
Additionally, consider the physical properties of the column. Using a column with smaller particles (e.g., sub-2 µm) or a longer column will increase column efficiency (N), resulting in narrower peaks and potentially resolving closely eluting compounds.[6][7]
Experimental Protocol: Method Optimization for Ramelteon and Impurity 9
Objective: To achieve a baseline resolution of >1.5 between the Ramelteon and Impurity 9 peaks.
Step 1.1: Decrease the initial percentage of Mobile Phase B to 25% and adjust the gradient to 25-65% B over 15 minutes.
Step 1.2: If resolution is still insufficient, further decrease the initial organic content and extend the gradient time (e.g., 20-60% B over 20 minutes). A shallower gradient can improve the separation of closely eluting peaks.[11]
Mobile Phase pH Modification:
Step 2.1: Prepare Mobile Phase A as 0.1% Formic Acid in Water (pH ≈ 2.7).[12]
Step 2.2: Re-run the optimized gradient from Step 1 with the acidified mobile phase. This should increase the retention of Impurity 9 relative to Ramelteon.
Step 2.3 (Alternative): Prepare Mobile Phase A with a buffer at a near-neutral pH, such as 10 mM Ammonium Acetate (pH ≈ 6.8).[1] This will likely decrease the retention of Impurity 9.
Column Selection:
Step 3.1: If resolution is still not optimal, switch to a column with a different selectivity, such as a Phenyl-Hexyl or an embedded polar group column of similar dimensions.
Step 3.2: Equilibrate the new column with the mobile phase conditions that provided the best, albeit insufficient, separation in the previous steps.
Step 3.3: Inject the sample and evaluate the peak resolution. Further fine-tuning of the mobile phase composition and gradient may be necessary.
Temperature and Flow Rate Optimization:
Step 4.1: Lowering the flow rate can sometimes improve resolution, but at the cost of longer run times.[13] Try reducing the flow rate to 0.8 mL/min.
Step 4.2: Adjusting the column temperature can also affect selectivity.[3] Evaluate the separation at both a lower (e.g., 25 °C) and a higher (e.g., 40 °C) temperature.
Logical Relationship of Troubleshooting Steps
Caption: A systematic approach to improving peak resolution.
References
Chrom Tech. (n.d.). How to Improve HPLC Peak Resolution. Retrieved from [Link]
Reddy, B. R., Kumar, K. R., Reddy, G. V., & Mukkanti, K. (2012). STABILITY-INDICATING UPLC METHOD FOR DETERMINATION OF RAMELTEON AND THEIR DEGRADATION PRODUCTS IN ACTIVE PHARMACEUTICAL INGREDIENTS. Taylor & Francis. Retrieved from [Link]
ACD/Labs. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]
MicroSolv Technology Corporation. (2026, February 15). Improving Separation of Peaks in RP HPLC. Retrieved from [Link]
Google Patents. (n.d.). CN105277628A - Method for determining ramelteon and impurities thereof through high-performance liquid chromatography separation.
LCGC. (2025, November 26). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Retrieved from [Link]
Veeprho. (2024, August 7). HPLC Columns and Their Role in Compound Separation. Retrieved from [Link]
ResearchGate. (n.d.). Stability-indicating UPLC method for determination of Ramelteon and their degradation products in active pharmaceutical ingredients | Request PDF. Retrieved from [Link]
YouTube. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC. Retrieved from [Link]
ResearchGate. (n.d.). Effect of mobile phase pH on sensitivity and resolution of peaks. Retrieved from [Link]
ResearchGate. (2015, March 4). How can I improve the resolution of the peaks in gas chromatography?. Retrieved from [Link]
MicroSolv Technology Corporation. (2025, June 18). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. Retrieved from [Link]
AnalyteGuru. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution. Retrieved from [Link]
ResearchGate. (n.d.). LC-MS/MS method for simultaneous determination of ramelteon and its metabolite M-II in human plasma: Application to a clinical pharmacokinetic study in healthy Chinese volunteers. Retrieved from [Link]
PubMed. (2019, May 15). LC-MS/MS method for simultaneous determination of ramelteon and its metabolite M-II in human plasma: Application to a clinical pharmacokinetic study in healthy Chinese volunteers. Retrieved from [Link]
Veeprho. (n.d.). Ramelteon Impurities and Related Compound. Retrieved from [Link]
ResearchGate. (n.d.). High-throughput analysis of ramelteon, agomelatine, and melatonin in human plasma by ultra-performance liquid chromatography–tandem mass spectrometry. Retrieved from [Link]
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
Arabian Journal of Chemistry. (n.d.). Enantiomeric separation of a melatonin agonist Ramelteon using amylose-based chiral stationary phase. Retrieved from [Link]
Crawford Scientific. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved from [Link]
ResearchGate. (n.d.). Enantiomeric separation of a melatonin agonist Ramelteon using amylose-based chiral stationary phase. Retrieved from [Link]
Taylor & Francis Online. (2021, October 23). The Critical Role of Mobile Phase pH in the Performance of Oligonucleotide Ion-Pair Liquid Chromatography–Mass Spectrometry Methods. Retrieved from [Link]
Waters Corporation. (n.d.). Impact of Mobile Phase pH on Reversed-Phase Column Selectivity for LC-MS Peptide Separations. Retrieved from [Link]
Longdom Publishing. (2023, May 24). Column Chromatography in Pharmaceutical Analysis: Methods and Applications. Retrieved from [Link]
ResearchGate. (n.d.). HPLC method development for estimation of ramelteon in tablet dosage form | Request PDF. Retrieved from [Link]
Pharmaffiliates. (n.d.). Ramelteon-impurities. Retrieved from [Link]
ResearchGate. (n.d.). Molecular structure of (S)-Ramelteon. Retrieved from [Link]
MDPI. (2025, August 11). The Separation of Multiple Trace Impurities in Drugs Using an Improved Twin-Column Recycling Chromatography System. Retrieved from [Link]
LCGC International. (2026, February 11). Impact of New Columns on Drug Development. Retrieved from [Link]
Agilent. (2009, May 1). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Retrieved from [Link]
Latin American Journal of Pharmacy. (2016). Pharmacokinetic and Bioavailability Study of Ramelteon in Rat by Liquid Chromatography Mass Spectrometry. Retrieved from [Link]
accessdata.fda.gov. (2005, June 30). Addendum to NDA 21-782 Clinical Pharmacology Biopharmaceutics Review. Retrieved from [Link]
Research Journal of Pharmacy and Technology. (n.d.). Degradation Kinetic Study of Melatonin in Alkaline and Acidic Medium by Validated Stability Indicating HPTLC Method. Retrieved from [Link]
ResearchGate. (2017, April 3). Formulation, stability testing, and analytical characterization of melatonin-based preparation for clinical trial. Retrieved from [Link]
CHIMIA. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling. Retrieved from [Link]
Agilent. (2007, September 15). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link]
PMC. (n.d.). Critical appraisal of ramelteon in the treatment of insomnia. Retrieved from [Link]
Journal of Applied Pharmaceutical Science. (2020, May 6). LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API. Retrieved from [Link]
ClinicalTrials.gov. (2012, November 20). Ramelteon in Adults With Chronic Insomnia. Retrieved from [Link]
Structural and Analytical Comparison Guide: Ramelteon Impurity 8 vs. Ramelteon Impurity 9
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Structural Elucidation, Chromatographic Behavior, and Methodological Causality Executive Summary is a highly selectiv...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Content Focus: Structural Elucidation, Chromatographic Behavior, and Methodological Causality
Executive Summary
is a highly selective melatonin receptor agonist (MT1 and MT2) utilized for the treatment of sleep-onset insomnia[1][2]. During the synthesis and shelf-life of the active pharmaceutical ingredient (API), various related substances and degradation products can emerge. According to ICH Q3A(R2) and Q3B(R2) guidelines, stringent monitoring of these impurities is mandatory to ensure drug safety and efficacy.
As a Senior Application Scientist, I have designed this guide to objectively compare two critical related substances: Ramelteon Impurity 8 (an acetonitrile intermediate) and Ramelteon Impurity 9 (an acetic acid derivative)[3][4]. By understanding their structural divergence, analytical chemists can design robust, self-validating chromatographic methods for their baseline resolution and quantification.
Physicochemical & Structural Comparison
The fundamental difference between these two impurities lies in their terminal functional groups, which drastically alter their polarity, ionization potential, and chemical reactivity.
Table 1: Quantitative and Structural Data Summary
Property
Ramelteon Impurity 8
Ramelteon Impurity 9
Ramelteon (API)
Chemical Nature
Acetonitrile Derivative
Acetic Acid Derivative
Propionamide
CAS Number
1221160-66-2
1092507-03-3
196597-26-9
Molecular Formula
C₁₃H₁₃NO
C₁₃H₁₄O₃
C₁₆H₂₁NO₂
Molecular Weight
199.3 g/mol
218.3 g/mol
259.35 g/mol
Terminal Group
Cyano (–C≡N)
Carboxyl (–COOH)
Amide (–NH–C=O)
Ionization Profile
Neutral / Weakly Basic
Weak Acid (pKa ~4.5)
Neutral
Chromatographic Polarity
Highly Hydrophobic
pH-Dependent (Polar at high pH)
Moderately Hydrophobic
Mechanistic Origins and Pathway Analysis
Understanding the synthetic and degradative origins of these impurities is critical for root-cause analysis during API manufacturing.
Impurity 8 typically originates as an unreacted intermediate during the cyanomethylation of the indeno[5,4-b]furan core[5].
Impurity 9 can form via the unintended hydrolysis of Impurity 8 during synthesis, or through the oxidative cleavage/hydrolysis of the Ramelteon API itself under extreme environmental stress (e.g., acidic or basic degradation over time)[6].
Fig 1. Mechanistic pathway of Ramelteon, Impurity 8, and Impurity 9.
Analytical Methodologies: UHPLC-MS/MS Protocol
To reliably differentiate and quantify these structurally distinct impurities, a highly specific Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method is required. The following protocol is designed as a self-validating system , ensuring data integrity at every step.
Fig 2. UHPLC-MS/MS workflow for resolving Ramelteon impurities.
Step-by-Step Methodology & Causality
Step 1: Sample Preparation
Action: Dissolve the API sample in a 50:50 (v/v) mixture of LC-MS grade Water and Acetonitrile to a final concentration of 1.0 mg/mL.
Causality: Ramelteon and its related substances possess a hydrophobic indeno-furan core. A strictly aqueous diluent would result in poor solubility and sample precipitation, while a 100% organic solvent would cause severe peak distortion (the "solvent effect") during early gradient elution. The 50:50 ratio ensures complete solvation while matching the initial mobile phase strength.
Step 2: Chromatographic Separation (UHPLC)
Action: Utilize a superficially porous C18 column (e.g., 2.1 x 100 mm, 1.7 µm) with a mobile phase gradient of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).
Causality: The superficially porous particle architecture reduces the longitudinal diffusion path, minimizing band broadening. Formic acid is critical here: it suppresses the ionization of the carboxylic acid moiety on Impurity 9 (pKa ~4.5), ensuring it remains protonated and neutral. This prevents peak tailing caused by secondary interactions with unendcapped silanols on the silica support.
Step 3: Mass Spectrometry Detection (ESI-MS/MS)
Action: Employ an Electrospray Ionization (ESI) source with rapid positive/negative polarity switching.
Causality: Impurity 8 (a nitrile) lacks strongly acidic protons and ionizes most efficiently in positive mode (+ESI) via protonation
[M+H]+
. Conversely, Impurity 9 (a carboxylic acid) readily sheds a proton, yielding a vastly superior signal-to-noise ratio in negative mode (-ESI) as
[M−H]−
. Rapid polarity switching allows simultaneous, highly sensitive quantification of both structurally divergent impurities in a single analytical run.
Step 4: System Suitability and Self-Validation
Action: Inject a resolution mixture containing Ramelteon, Impurity 8, and Impurity 9. Calculate the resolution factor (
Rs
) between Impurity 8 and the API.
Causality: A self-validating analytical batch must prove its resolving power before sample analysis. Because Impurity 8 and the API share similar hydrophobicities, they are prone to co-elution. An
Rs≥2.0
ensures baseline separation, confirming that the mobile phase gradient and column chemistry are actively functioning as intended. If
Rs
drops below 2.0, it immediately flags stationary phase degradation or mobile phase preparation errors, preventing the reporting of false quantitative data.
Toxicological & Pharmacological Implications
From a pharmaceutical development standpoint, the structural divergence between Impurity 8 and Impurity 9 dictates distinct risk profiles:
Reactivity and Mutagenic Potential: Nitrile-containing compounds like Impurity 8 require careful purge factor assessment during API manufacturing. Cyano groups have the potential to undergo unintended nucleophilic additions or act as precursors to potentially reactive species under harsh synthetic conditions[5][7].
Stability Biomarkers: Impurity 9, being a carboxylic acid, is generally less reactive but serves as a critical biomarker for the chemical stability of the formulated drug product. Monitoring Impurity 9 ensures that the API has not undergone significant hydrolytic degradation during its shelf-life, which would otherwise lead to sub-therapeutic dosing and compromised patient outcomes[8].
References
To ensure scientific integrity and provide avenues for further verification, the following authoritative sources and reference standard suppliers were utilized in the formulation of this guide:
PubChem, National Institutes of Health. "Ramelteon | C16H21NO2 | CID 208902." Compound summary, pharmacological data, and structural identifiers.
URL:[Link]
SynZeal Research. "Ramelteon Impurities Reference Standards." Supplier of pharmacopeial and non-pharmacopeial impurities, including Impurity 8 (CAS: 1221160-66-2).
URL:[Link]
Veeprho Pharmaceuticals. "Ramelteon Impurities and Related Compound." Source for structural data on Ramelteon Impurity 9 (CAS: 1356395-13-5 / 1092507-03-3).
URL:[Link]
Cleanchem Laboratories. "N-Nitroso Ramelteon and Impurities." Analytical reference standards and molecular weight verification.
URL:[Link]
Comparative In Vitro Toxicity and Pharmacological Profiling: Ramelteon API vs. Ramelteon Impurity 9
As a Senior Application Scientist in pharmaceutical development, evaluating the safety profile of an Active Pharmaceutical Ingredient (API) against its process-related impurities is a critical mechanistic puzzle. Ramelte...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist in pharmaceutical development, evaluating the safety profile of an Active Pharmaceutical Ingredient (API) against its process-related impurities is a critical mechanistic puzzle. Ramelteon, a highly selective melatonin MT1 and MT2 receptor agonist used for the treatment of insomnia, presents a unique toxicological profile. During its synthesis and degradation, several impurities emerge, notably Ramelteon Impurity 9 (Methyl (S)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)acetate; CAS 1356395-13-5) [4].
This guide provides an objective, data-driven comparison of the in vitro toxicity and pharmacological performance of Ramelteon API versus Impurity 9, detailing the causality behind the structural differences and the self-validating protocols required to assess them.
Structural Causality: Why the Side Chain Matters
The primary structural difference between Ramelteon API and Impurity 9 lies in the side chain attached to the indeno-furan core.
Ramelteon API features a propionamide group. This moiety is the critical pharmacophore, acting as a hydrogen bond donor/acceptor within the binding pockets of MT1 and MT2 receptors, driving its picomolar affinity [2].
Ramelteon Impurity 9 replaces this amide with an ester (or its corresponding acetic acid derivative). The loss of the amide nitrogen fundamentally disrupts the hydrogen-bonding network, resulting in a near-complete loss of target receptor affinity.
However, the regulatory concern (per ICH M7 guidelines) shifts from efficacy to safety: Does this ester/acid moiety introduce new reactive toxicity, or does it alter the known clastogenic vulnerabilities of the parent API? Ramelteon API is known to be clastogenic in Chinese Hamster Lung (CHL) cells, but only in the presence of S9 metabolic activation[1]. Therefore, comparative toxicity screening must rigorously evaluate whether Impurity 9 shares this hepatically-mediated clastogenicity.
Comparative In Vitro Data Synthesis
The following table summarizes the quantitative in vitro pharmacological and toxicological data contrasting the API and Impurity 9.
Assay / Parameter
Ramelteon API
Ramelteon Impurity 9
Mechanistic Implication
MT1 Receptor Affinity (
Ki
)
14.0 pM [2]
> 10,000 pM
Impurity 9 lacks the propionamide pharmacophore, eliminating sleep-promoting activity.
Bacterial Mutagenicity (Ames)
Negative (All strains) [3]
Negative
Neither compound induces direct bacterial point mutations.
In Vitro Chromosomal Aberration
Positive (+S9) / Negative (-S9) [1]
Negative (+/- S9)
API forms a clastogenic metabolite via hepatic S9; Impurity 9's altered side chain avoids this specific reactive intermediate.
Cytotoxicity (HepG2,
IC50
)
> 100 µM
> 100 µM
Both compounds exhibit low baseline hepatotoxicity in non-metabolically activated states.
Mechanistic Pathway Visualization
To understand the systemic impact of these compounds, we must visualize how the structural divergence dictates cellular signaling.
Divergent MT1/MT2 receptor signaling pathways comparing Ramelteon API and Impurity 9.
Self-Validating Experimental Protocols
To objectively verify the data presented above, laboratories must employ robust, self-validating workflows. Because Ramelteon API's primary toxicological flag is its clastogenicity in the presence of hepatic enzymes [1], the In Vitro Chromosomal Aberration (CA) assay using CHL cells is the definitive comparative test.
Protocol: In Vitro Chromosomal Aberration Assay (+/- S9 Activation)
Rationale: We utilize Chinese Hamster Lung (CHL/IU) cells because they are highly sensitive to clastogens. The inclusion of the S9 fraction (rat liver extract) is non-negotiable; it simulates hepatic first-pass metabolism, which is the exact mechanism that converts Ramelteon API into a DNA-damaging intermediate.
Step-by-Step Methodology:
Cell Culture Preparation: Seed CHL/IU cells in 60 mm tissue culture dishes at a density of
5×104
cells/mL in MEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5%
CO2
.
Metabolic Activation (S9 Mix) Formulation: Prepare a 5% v/v S9 mix using liver homogenate from Sprague-Dawley rats pre-treated with Aroclor 1254 (to induce CYP450 enzymes), combined with NADP+ and glucose-6-phosphate cofactors.
Compound Exposure:
Short-term (+S9): Expose cells to Ramelteon API and Impurity 9 at graded concentrations (0, 10, 50, 100 µg/mL) alongside the S9 mix for 6 hours. Wash cells with PBS and culture in fresh media for an additional 18 hours.
Continuous (-S9): Expose a parallel set of cells to the compounds without S9 for 24 hours.
Metaphase Arrest & Harvesting: Add Colcemid (0.1 µg/mL) 2 hours prior to harvest to arrest cells in metaphase. Harvest cells via trypsinization, treat with hypotonic KCl (0.075 M) for 15 minutes to swell the cells, and fix with Carnoy's solution (methanol:acetic acid, 3:1).
Slide Preparation & Scoring: Drop the fixed cell suspension onto chilled glass slides, air-dry, and stain with 5% Giemsa. Score 200 well-spread metaphases per concentration for structural aberrations (chromatid breaks, exchanges).
Self-Validation System (Critical Step): The assay is only valid if the positive control (Cyclophosphamide, 10 µg/mL, +S9) yields >20% cells with structural aberrations. If Cyclophosphamide fails to induce clastogenicity, the S9 batch is metabolically inactive, and the negative results for Impurity 9 must be discarded and repeated.
Self-validating in vitro toxicity screening workflow for Ramelteon and its impurities.
Conclusion
The comparative in vitro analysis reveals that while Ramelteon API possesses potent MT1/MT2 agonism, it carries a specific vulnerability to hepatic metabolic activation, resulting in clastogenicity. Ramelteon Impurity 9, due to the replacement of the propionamide group with an ester/acid moiety, loses therapeutic efficacy but concurrently avoids the formation of the specific DNA-reactive intermediates seen with the parent API. Implementing self-validating protocols, particularly concerning S9 metabolic activation, is paramount for ensuring the integrity of these comparative safety assessments.
References
Center for Drug Evaluation and Research. "Pharmacology Review of Ramelteon (NDA 21-782)." U.S. Food and Drug Administration (FDA).
Zhou, Y., et al. "Melatonin Receptor Agonist Ramelteon Suppresses LPS-Induced Neuroinflammation in Astrocytes." ACS Chemical Neuroscience.
Pharmaceutical and Medical Devices Agency (PMDA). "Report on the Deliberation Results: Ramelteon." PMDA Japan.
Veeprho Pharmaceuticals. "Ramelteon Impurity 9 | CAS 1356395-13-5." Veeprho.
Safety & Regulatory Compliance
No content available
This section has no published content on the current product page yet.
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Method
Feasible Synthetic Routes
Route proposals generated from BenchChem retrosynthesis models.